molecular formula C17H19NO2 B12538548 4-(4-Phenoxypiperidin-1-yl)phenol CAS No. 681509-05-7

4-(4-Phenoxypiperidin-1-yl)phenol

Cat. No.: B12538548
CAS No.: 681509-05-7
M. Wt: 269.34 g/mol
InChI Key: BLOPEJALSDDDIG-UHFFFAOYSA-N
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Description

4-(4-Phenoxypiperidin-1-yl)phenol is a chemical compound that features a phenol group and a piperidine ring connected via a phenoxy linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenoxypiperidin-1-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 4-phenoxypiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a semi-continuous or fully continuous process. This involves the diazotization of the corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid . This method ensures high yields and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenoxypiperidin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Regeneration of phenols from quinones.

    Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

4-(4-Phenoxypiperidin-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Phenoxypiperidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

4-(4-Phenoxypiperidin-1-yl)phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific phenoxy linkage and the presence of both phenol and piperidine functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

681509-05-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-phenoxypiperidin-1-yl)phenol

InChI

InChI=1S/C17H19NO2/c19-15-8-6-14(7-9-15)18-12-10-17(11-13-18)20-16-4-2-1-3-5-16/h1-9,17,19H,10-13H2

InChI Key

BLOPEJALSDDDIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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